4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
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Overview
Description
4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of an aldehyde with an amine in the presence of a catalyst.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Amidation: The final step involves the reaction of the thioether-imidazole derivative with 4-methoxybenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, dichloromethane, water
Catalysts: Acid or base catalysts depending on the reaction type
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced imidazole derivatives, reduced thioether derivatives
Substitution Products: Amino or thiol-substituted derivatives
Scientific Research Applications
4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it has been shown to inhibit DNA synthesis in cancer cells, thereby preventing tumor growth . The thioether linkage and the imidazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide can be compared with other imidazole derivatives:
2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide: Similar in structure but with different substituents, leading to variations in biological activity.
4,4’-bis(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)biphenyl: A phenanthroimidazole-based material with distinct electronic and optical properties.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: An indole derivative with antiviral activity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting biological activities.
Properties
IUPAC Name |
4-methoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-16-9-7-15(8-10-16)18(23)20-11-12-25-19-21-13-17(22-19)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAQBQGTYWHXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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